molecular formula C7H5BrN2O B8052860 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B8052860
M. Wt: 213.03 g/mol
InChI Key: PPJHVYZSBJIHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The reaction typically proceeds at 0°C with stirring for several hours, followed by extraction and purification steps to isolate the desired product .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[2,3-c]pyridine core play crucial roles in binding to these targets, modulating their activity and influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting impact on its chemical and biological behavior.

Properties

IUPAC Name

7-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHVYZSBJIHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226566
Record name 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-26-3
Record name 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.